cyclohexyl(hydroxy)azanium;sulfate
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Overview
Description
Cyclohexyl(hydroxy)azanium sulfate is a chemical compound that consists of a cyclohexyl group attached to a hydroxyazanium ion, paired with a sulfate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(hydroxy)azanium sulfate can be synthesized through the reaction of cyclohexylamine with sulfuric acid. The reaction typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with sulfuric acid under controlled conditions to form cyclohexyl(hydroxy)azanium sulfate.
Reaction Conditions: The reaction is usually carried out at room temperature with careful control of the acid concentration to avoid overreaction and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of cyclohexyl(hydroxy)azanium sulfate involves large-scale reactors where cyclohexylamine and sulfuric acid are mixed in precise ratios. The reaction is monitored to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(hydroxy)azanium sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert the compound back to cyclohexylamine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexylamine.
Substitution: Halogenated cyclohexyl derivatives.
Scientific Research Applications
Cyclohexyl(hydroxy)azanium sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for studying amine-sulfate interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexyl(hydroxy)azanium sulfate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyazanium ion can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The sulfate anion can also participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with similar reactivity but lacking the sulfate group.
Cyclohexanol: An alcohol with a similar cyclohexyl structure but different functional groups.
Cyclohexanone: A ketone with a similar cyclohexyl structure but different oxidation state.
Uniqueness
Cyclohexyl(hydroxy)azanium sulfate is unique due to the presence of both the hydroxyazanium ion and the sulfate anion, which confer distinct chemical and physical properties
Properties
CAS No. |
93951-15-6 |
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Molecular Formula |
C12H28N2O6S |
Molecular Weight |
328.43 g/mol |
IUPAC Name |
cyclohexyl(hydroxy)azanium;sulfate |
InChI |
InChI=1S/2C6H13NO.H2O4S/c2*8-7-6-4-2-1-3-5-6;1-5(2,3)4/h2*6-8H,1-5H2;(H2,1,2,3,4) |
InChI Key |
UGHVGLHFWTYQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]O.C1CCC(CC1)[NH2+]O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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